molecular formula C15H22O B093199 3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one CAS No. 18174-13-5

3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one

Cat. No. B093199
CAS RN: 18174-13-5
M. Wt: 218.33 g/mol
InChI Key: VGHRNFJTQACVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one is a chemical compound that belongs to the class of bicyclic compounds known as naphthalenes. It is commonly referred to as muscone and is used in the fragrance industry due to its strong musky odor. In recent years, muscone has gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of muscone is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. Muscone has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress.

Biochemical And Physiological Effects

Muscone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Muscone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, muscone has been found to have neuroprotective effects by promoting the survival of neurons and reducing neuronal damage.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, muscone has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, muscone has a strong odor, which can interfere with some experimental procedures.

Future Directions

There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of muscone-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.

Synthesis Methods

Muscone can be synthesized through the hydrogenation of musk ketone, which is a synthetic compound used in the fragrance industry. The hydrogenation process involves the use of a catalyst such as platinum or palladium, and the reaction takes place under high temperature and pressure conditions.

Scientific Research Applications

Muscone has been found to have various therapeutic properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Muscone has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

CAS RN

18174-13-5

Product Name

3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydronaphthalen-1-one

InChI

InChI=1S/C15H22O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-13H,1,6-9H2,2-4H3

InChI Key

VGHRNFJTQACVIZ-UHFFFAOYSA-N

SMILES

CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C

Canonical SMILES

CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C

Other CAS RN

18174-13-5

Origin of Product

United States

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